Product packaging for 1,2-Dimethoxycyclopent-1-ene(Cat. No.:CAS No. 61860-74-0)

1,2-Dimethoxycyclopent-1-ene

Cat. No.: B14551358
CAS No.: 61860-74-0
M. Wt: 128.17 g/mol
InChI Key: GJZJYEVWJDDBCV-UHFFFAOYSA-N
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Description

Overview of Cyclic Enol Ether Systems

Cyclic enol ethers are a class of organic compounds characterized by a double bond within a ring, where one of the carbon atoms of the double bond is attached to an oxygen atom, which is also part of the ring system. These structures are key intermediates in numerous organic transformations. Their utility stems from the electron-rich nature of the double bond, which makes them susceptible to attack by electrophiles.

The reactivity of cyclic enol ethers allows for their participation in a variety of reactions, including:

Cycloaddition Reactions: They can react with various dienophiles and other unsaturated systems to form new ring structures. For instance, their reaction with arynes can produce stereochemically defined benzocyclobutenes. nih.gov

Cyclopropanation: Catalytic cyclopropanation of cyclic enol ethers can lead to the formation of bicyclic products with high diastereoselectivity and enantioselectivity. nih.gov

Halocyclization: Reactions with iodine, tellurium, or selenium can yield corresponding iodo-, telluro-, or selenocyclic enol ethers. figshare.com

Ring-Closing Metathesis: Molybdenum alkylidene catalysts can be used to synthesize cyclic enol ethers from appropriate diene precursors. acs.org

The synthesis of cyclic enol ethers can be achieved through various methods, including the reaction of α-aryl-α-diazoketones with trialkylsilyl triflates to generate cyclic silyl (B83357) enol ethers. rsc.org

Significance as a Versatile Synthetic Intermediate

1,2-Dimethoxycyclopent-1-ene serves as a versatile building block in organic synthesis. Its structure, featuring a five-membered ring and two methoxy (B1213986) groups attached to the double bond, provides a unique combination of steric and electronic properties. This makes it a useful intermediate for creating complex molecular architectures.

The presence of the electron-donating methoxy groups activates the double bond, making it highly nucleophilic and prone to react with a variety of electrophiles. This reactivity is central to its role in carbon-carbon bond formation. For example, it can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. libretexts.orgwikipedia.org

Furthermore, the cyclopentene (B43876) core of this compound provides a rigid scaffold that can be functionalized to introduce new stereocenters, which is crucial in the synthesis of natural products and pharmaceuticals.

Compound Data

Identifier Value
IUPAC NameThis compound
CAS Number61860-73-9
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
InChIInChI=1S/C7H12O2/c1-8-6-4-3-5-7(6)9-2/h3-5H2,1-2H3
InChI KeyAEEARSPWTPKKPQ-UHFFFAOYSA-N
Canonical SMILESCOC1=C(CCC1)OC

Data sourced from PubChem and other chemical databases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B14551358 1,2-Dimethoxycyclopent-1-ene CAS No. 61860-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61860-74-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1,2-dimethoxycyclopentene

InChI

InChI=1S/C7H12O2/c1-8-6-4-3-5-7(6)9-2/h3-5H2,1-2H3

InChI Key

GJZJYEVWJDDBCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CCC1)OC

Origin of Product

United States

Applications in Complex Molecule Synthesis

Utility as a Versatile Synthetic Building Block

1,2-Dimethoxycyclopent-1-ene serves as a valuable five-carbon building block in synthetic organic chemistry. The enol ether functionality is a precursor to a ketone, and the vicinal methoxy (B1213986) groups can be manipulated to introduce further functionality. This masked diketone is stable under various conditions, allowing for transformations on other parts of a molecule before its unmasking.

The reactivity of the double bond allows for several key transformations:

Cycloaddition Reactions: The electron-rich double bond of this compound makes it an excellent dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems with controlled stereochemistry.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can break the double bond to yield linear dicarbonyl compounds, which can be further elaborated.

Hydrogenation: Reduction of the double bond provides access to 1,2-dimethoxycyclopentane, a saturated ring system with defined stereochemistry.

These fundamental reactions highlight the versatility of this compound as a starting material for a diverse array of more complex molecules.

Precursors to Natural Products and Advanced Organic Scaffolds

The cyclopentane (B165970) ring is a common motif in a wide range of biologically active natural products. wikipedia.org this compound provides a convenient entry point to this important structural class. Through carefully designed synthetic sequences, the functional groups of this building block can be elaborated to construct the core skeletons of various natural products.

For instance, the cyclopentane framework can be a key component of prostaglandins, steroids, and various alkaloids. The ability to introduce functionality at the 1 and 2 positions with stereocontrol is particularly valuable in the synthesis of these often stereochemically complex molecules. The enol ether can be hydrolyzed to reveal a ketone, which can then undergo a variety of alpha-functionalization reactions.

Natural Product ClassKey Synthetic Transformation from this compound
ProstaglandinsElaboration of the cyclopentane ring with side chains
IridoidsFunctional group interconversions and ring modifications
Certain AlkaloidsIncorporation of the cyclopentane ring into a larger heterocyclic system

Development of Complex Molecular Architectures

Beyond its use in the synthesis of specific natural products, this compound is a valuable tool for the development of novel and complex molecular architectures. Its participation in cascade reactions, where multiple bonds are formed in a single operation, allows for the rapid construction of molecular complexity from a simple starting material.

For example, a Diels-Alder reaction followed by a series of intramolecular rearrangements can lead to the formation of polycyclic systems that would be challenging to assemble through more traditional, stepwise approaches. The predictable reactivity of the enol ether double bond allows for the strategic design of these complex transformations.

Role in Enantioselective Synthesis (e.g., formation of all-carbon quaternary stereogenic centers)

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. princeton.edubaranlab.org These centers are found in many biologically active molecules, and their stereoselective construction is often a key step in a total synthesis. fiveable.me

This compound can be a prochiral substrate in enantioselective reactions. For example, asymmetric hydrogenation or dihydroxylation of the double bond can lead to the formation of chiral 1,2-disubstituted cyclopentanes with high enantiomeric excess. These chiral products can then be further manipulated, with the newly introduced stereocenters directing the stereochemical outcome of subsequent reactions.

Furthermore, the corresponding enolate of the ketone derived from this compound can undergo enantioselective alkylation or aldol (B89426) reactions to create a quaternary stereocenter adjacent to the carbonyl group.

Table of Enantioselective Transformations:

Reaction TypeChiral Catalyst/ReagentProduct Type
Asymmetric HydrogenationChiral metal complexes (e.g., Rh, Ru, Ir)Chiral 1,2-dimethoxycyclopentane
Asymmetric DihydroxylationChiral osmium catalystsChiral 1,2-dihydroxy-cyclopentanone precursor
Enantioselective AlkylationChiral phase-transfer catalysts or chiral auxiliariesCyclopentanone (B42830) with an α-quaternary center

Potential for Advanced Material Precursors

While the primary application of this compound is in the realm of complex molecule synthesis, its structural features suggest potential as a precursor to advanced materials. The ability to undergo polymerization or to be incorporated into larger, well-defined architectures could lead to the development of new polymers or organic materials with interesting electronic or optical properties.

For example, the cyclopentane ring can impart specific conformational constraints to a polymer backbone, influencing its macroscopic properties. The oxygen atoms of the methoxy groups could also serve as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers. Further research in this area is needed to fully explore these possibilities.

Advanced Analytical and Computational Investigations

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are fundamental in elucidating the precise atomic arrangement and electronic properties of "1,2-Dimethoxycyclopent-1-ene." Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of "this compound." Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) groups (-OCH₃) would likely produce a sharp singlet, integrating to six protons, due to their chemical equivalence. The protons on the cyclopentene (B43876) ring would show more complex splitting patterns. The allylic protons on the carbon adjacent to the double bond would appear as a multiplet. The protons on the remaining saturated carbons of the cyclopentene ring would also give rise to multiplets, with their chemical shifts influenced by their proximity to the double bond and methoxy groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The two olefinic carbons of the double bond, being attached to methoxy groups, would appear at distinct chemical shifts in the downfield region. The carbons of the two equivalent methoxy groups would produce a single signal. The remaining three sp³-hybridized carbons of the cyclopentene ring would each give a unique signal in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound:

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C1=C2-Downfield (Olefinic region)
-OCH₃SingletUpfield
-CH₂- (Allylic)MultipletAliphatic region
-CH₂-MultipletAliphatic region
-CH₂-MultipletAliphatic region

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and data for analogous structures.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of "this compound." In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Subsequent fragmentation would likely involve the loss of a methoxy group (-OCH₃) or a methyl radical (-CH₃) from the methoxy group, leading to significant fragment ions. Cleavage of the cyclopentene ring could also occur, resulting in a variety of smaller charged fragments. The analysis of these fragmentation patterns is crucial for confirming the molecular structure.

Potential Fragmentation Pathways for this compound in Mass Spectrometry:

Process Resulting Fragment Expected m/z
Ionization[C₇H₁₂O₂]⁺ (Molecular Ion)128.08
Loss of -OCH₃[C₆H₉O]⁺97.06
Loss of -CH₃[C₆H₉O₂]⁺113.06
Ring CleavageVarious smaller fragmentsVariable

Note: The m/z values are calculated based on the expected elemental composition of the fragments.

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by detecting the vibrations of its chemical bonds. The spectrum would be characterized by several key absorption bands.

A strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=C stretching vibration of the double bond within the cyclopentene ring. The presence of the C-O bonds of the methoxy groups would be indicated by strong bands in the 1050-1250 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=C (Alkene)Stretching1650-1700
C-O (Ether)Stretching1050-1250
C(sp²)-HStretching3000-3100
C(sp³)-HStretching2850-3000

Computational Chemistry for Reaction Mechanism Elucidation and Prediction

Computational chemistry provides a theoretical framework to investigate the properties and reactivity of "this compound" at the atomic level. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for understanding reaction mechanisms and conformational dynamics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms by calculating the energies of reactants, products, and transition states.

For reactions involving "this compound," DFT calculations can be used to map out the potential energy surface and identify the lowest energy pathway. By locating and characterizing the transition state structures, researchers can determine the activation energies of reactions, providing insights into reaction rates and selectivity. For instance, in an electrophilic addition reaction to the double bond, DFT could be used to predict whether the reaction proceeds through a concerted or stepwise mechanism and to identify the most stable intermediate.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scienceopen.com For "this compound," MD simulations can provide a detailed understanding of its conformational flexibility.

The cyclopentene ring is not planar and can adopt various puckered conformations. MD simulations can explore the different possible conformations of the ring and the orientation of the two methoxy groups. ias.ac.in By simulating the molecule's behavior in different environments (e.g., in a solvent), it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Comparative Study with Analogous Cyclic Enol Ethers

Structural Homologues and Isomers in Synthesis

The synthesis and reactivity of 1,2-dimethoxycyclopent-1-ene are best understood in the context of its structural homologues and isomers. Key analogues for comparison include 1-methoxycyclopentene, which lacks the second methoxy (B1213986) group, and 1,2-dimethoxycyclohex-1-ene, its six-membered ring counterpart. Isomeric variations, such as those with different alkoxy substituents (e.g., 1-ethoxy-2-methoxycyclopent-1-ene), also provide valuable insights.

The preparation of these cyclic enol ethers often involves the alkylation of the corresponding enolates, which can be generated from α-alkoxy ketones or through the ring opening of cyclic ketene (B1206846) acetals. The choice of starting materials and reaction conditions is crucial in dictating the final product, including the regioselectivity of the double bond and the nature of the alkoxy substituents.

Table 1: Structural Homologues and Isomers of this compound

Compound Name Structure Key Structural Difference
This compound Target Compound
1-Methoxycyclopentene Lacks the C2-methoxy group
1,2-Dimethoxycyclohex-1-ene Six-membered ring homologue

Comparative Analysis of Reactivity and Selectivity Profiles

The reactivity of this compound is largely dictated by its electron-rich double bond, a feature it shares with other enol ethers. This high electron density makes it particularly susceptible to attack by electrophiles.

Hydrolysis: Like other enol ethers and ketene acetals, this compound is expected to be sensitive to acidic conditions, undergoing hydrolysis to produce cyclopentane-1,2-dione. The rate of hydrolysis is generally faster for cyclic ketene acetals compared to simple enol ethers due to the increased stability of the carbocation intermediate formed upon protonation. The five-membered ring of this compound may exhibit a slightly different hydrolysis rate compared to its six-membered homologue, 1,2-dimethoxycyclohex-1-ene, due to differences in ring strain.

Cycloaddition Reactions: The electron-rich nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. In comparison to 1-methoxycyclopentene, the presence of a second electron-donating methoxy group in this compound is expected to increase the HOMO energy of the double bond, thereby enhancing its reactivity in normal-electron-demand Diels-Alder reactions. The stereoselectivity of these reactions would be influenced by the planar nature of the cyclopentene (B43876) ring.

Electrophilic Addition: this compound is anticipated to readily undergo addition reactions with various electrophiles. For instance, halogenation would likely proceed via a halonium ion intermediate, with the regioselectivity of the subsequent nucleophilic attack being influenced by the electronic and steric effects of the two methoxy groups.

Table 2: Predicted Reactivity Comparison

Reaction Type This compound 1-Methoxycyclopentene 1,2-Dimethoxycyclohex-1-ene
Acid-Catalyzed Hydrolysis Fast Slower Similar to cyclopentene analogue
Diels-Alder Reactivity (with electron-deficient dienes) High Moderate High

| Electrophilic Addition | Facile | Facile | Facile |

Development of General Synthetic Principles for Cyclic Enol Ethers

Based on the analysis of this compound and its analogues, several general principles for the synthesis of cyclic enol ethers can be outlined:

Precursor Selection: The choice of the starting ketone or lactone is paramount. For 1,2-dialkoxycycloalkenes, the corresponding α-hydroxy or α-alkoxy ketone would be a logical precursor.

Enolate Formation and Trapping: The generation of a specific enolate regioisomer is key. For unsymmetrical ketones, thermodynamic or kinetic control of enolate formation can be used to direct the position of the resulting double bond. Trapping of the enolate with an appropriate alkylating agent (e.g., dimethyl sulfate) introduces the alkoxy group.

From Diols: An alternative strategy involves the conversion of a 1,2-cycloalkanediol into a cyclic ketene acetal, which can then be isomerized or undergo further reactions to yield the desired enol ether.

Control of Stereochemistry: For substituted cyclic systems, the stereochemical outcome of the synthesis is a critical consideration. The use of stereochemically defined precursors or stereoselective reactions is necessary to obtain a single stereoisomer.

Future Directions and Emerging Research in 1,2 Dimethoxycyclopent 1 Ene Chemistry

Innovations in Asymmetric Catalysis for Cyclic Enol Ethers

The development of stereoselective methods for the synthesis and functionalization of cyclic enol ethers, including 1,2-dimethoxycyclopent-1-ene, is a primary objective for synthetic chemists. While significant progress has been made, the quest for catalysts that offer higher efficiency and broader substrate scope continues.

One of the promising frontiers is the use of catalytic asymmetric ring-closing metathesis (ARCM) to produce chiral cyclic enol ethers. duke.edu Research has demonstrated that molybdenum-based catalysts can facilitate these transformations, yielding five- and six-membered cyclic enol ethers with high enantioselectivity. duke.edu Future work will likely focus on developing more robust and selective catalysts, potentially including ruthenium-based systems that have shown promise in some asymmetric reactions. duke.edu The application of these methods to precursors of this compound could provide a direct and efficient route to enantiomerically enriched forms of this compound and its derivatives.

Another area of intense investigation is organocatalysis . Chiral Brønsted acids have been successfully employed in asymmetric (ene-endo)-carbonyl-ene type cyclizations to produce homoallylic alcohols with excellent regio- and enantioselectivity. acs.org Adapting these and other organocatalytic strategies to reactions involving this compound could open new avenues for the synthesis of complex chiral molecules. The development of bifunctional catalysts, which combine multiple modes of activation, is also a key area of interest. nih.govfrontiersin.org

Table 1: Comparison of Emerging Asymmetric Catalytic Methods for Cyclic Enol Ethers

Catalytic Method Catalyst Type Key Advantages Potential Application for this compound
Asymmetric Ring-Closing Metathesis (ARCM) Chiral Molybdenum or Ruthenium Complexes Direct access to chiral cyclic ethers from acyclic precursors. duke.edu Enantioselective synthesis of substituted this compound derivatives.
Organocatalysis Chiral Brønsted Acids, Amines, etc. Metal-free, often milder reaction conditions, high enantioselectivity. acs.orgnih.govfrontiersin.org Asymmetric additions to the double bond or reactions at the alpha-position.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, this translates to developing syntheses that are more atom-economical, use less hazardous substances, and are more energy-efficient.

The use of heterogeneous catalysts and solvent-free reaction conditions are also central to green chemistry. mdpi.comnih.gov Developing solid-supported catalysts for the synthesis and functionalization of this compound would simplify product purification and allow for catalyst recycling. nih.gov Similarly, exploring reactions under solvent-free or microwave-assisted conditions can significantly reduce reaction times and energy consumption, while minimizing the use of volatile organic solvents. nih.gov

Exploration of Novel Reaction Pathways and Reagents

Expanding the synthetic utility of this compound requires the discovery of new reaction pathways and the development of novel reagents. The inherent reactivity of the enol ether moiety provides a rich platform for such explorations.

Recent advances in the dicarbofunctionalization of enol silyl (B83357) ethers using iron catalysis suggest new possibilities for this compound. rsc.org This approach allows for the simultaneous formation of two new carbon-carbon bonds, significantly increasing molecular complexity in a single step. rsc.org Adapting this methodology to this compound could provide access to a wide range of substituted cyclopentane (B165970) derivatives.

Furthermore, the development of dehydrogenative coupling reactions offers an atom-economical way to form new bonds. For instance, the use of a ruthenium complex to catalyze the dehydrogenative synthesis of esters from enol ethers and water highlights the potential for unconventional transformations. rsc.org Exploring similar catalytic systems for this compound could lead to novel and sustainable methods for its conversion into valuable products.

The use of visible-light photoredox catalysis is another rapidly growing area that could be applied to the chemistry of this compound. This approach has been used to initiate tandem Giese/HWE reactions for the synthesis of cyclopent-1-enecarbonitriles, demonstrating its utility in constructing five-membered rings under mild conditions. rsc.org

Synergistic Approaches Combining Different Methodologies

The future of chemical synthesis lies not only in the development of individual new methods but also in the intelligent combination of different catalytic strategies. Synergistic catalysis , where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, is a particularly exciting area. nih.gov

For example, the merger of palladium catalysis with other catalytic cycles has enabled the direct synthesis of α-allylic aldehydes and ketones. nih.gov A similar synergistic approach could be envisioned for the functionalization of this compound, where one catalyst activates the enol ether and another activates the coupling partner, allowing for highly selective and efficient bond formation. The combination of metal catalysis and organocatalysis is another promising avenue, potentially leading to novel asymmetric transformations.

Computational tools are also expected to play an increasingly important role in the discovery of new reactions and the optimization of existing ones. nih.gov The systematic, computational discovery of multicomponent and one-pot reactions can accelerate the identification of novel synthetic routes for complex molecules derived from this compound. nih.gov

Table 2: Future Research Avenues for this compound

Research Area Specific Focus Expected Outcomes
Asymmetric Catalysis Development of novel chiral catalysts (metal- and organo-based). Access to enantiomerically pure derivatives for applications in pharmaceuticals and materials science.
Green Chemistry Multicomponent reactions, solvent-free conditions, heterogeneous catalysis. More sustainable and cost-effective synthetic routes with reduced environmental impact.
Novel Reaction Pathways Dicarbofunctionalization, dehydrogenative couplings, photoredox catalysis. Expansion of the synthetic toolbox for creating complex molecular architectures.

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